molecular formula C11H16N2O4S B2869336 2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester CAS No. 297165-32-3

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid methyl ester

Cat. No. B2869336
CAS RN: 297165-32-3
M. Wt: 272.32
InChI Key: GHFPRZQFLHMIEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butoxycarbonyl (Boc) protecting groups . For example, the preparation of methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate, a derivative of β-(1,2,4-triazol-1-yl)-alanine, has been described through a Michael addition of 1H-1,2,4-triazole to N,N-bis(tert-butyloxycarbonyl)dehydroalanine methyl ester .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of tert-butoxycarbonyl (Boc) protecting groups . Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .

Scientific Research Applications

Chemical Modification and Applications in Biopolymers

The modification of xylan, a biopolymer, through chemical reactions to produce ethers and esters demonstrates the importance of functional group transformations in creating materials with specific properties. Such modifications lead to the development of xylan esters with potential applications in drug delivery, showcasing the role of esterification in enhancing the functionality of natural polymers (Petzold-Welcke et al., 2014).

Synthetic Methodologies and Pharmacological Potential

Synthetic methodologies that involve the condensation of o-phenylenediamines with electrophilic reagents highlight the versatility of thiazole derivatives in medicinal chemistry. The development of azolylthiazoles and their pharmacological applications, including the synthesis of esters through innovative reactions, underscores the significance of esters and thiazole derivatives in drug design (Ibrahim, 2011).

Antioxidant and Anti-inflammatory Agents

The synthesis and evaluation of benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities further illustrate the impact of chemical synthesis on therapeutic applications. The development of these derivatives involves the strategic functionalization of molecules to enhance their biological efficacy (Raut et al., 2020).

Alkoxycarbonylation of Phytogenic Substrates

The alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts demonstrates an innovative approach to obtaining ester products. This method highlights the significance of esterification reactions in converting natural feedstocks into valuable chemical products, showing the potential for sustainable chemical processes (Sevostyanova & Batashev, 2023).

Mechanism of Action

Mode of Action

It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .

Biochemical Pathways

Thiazole derivatives have been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer effects . The exact pathways and downstream effects would depend on the specific targets of the compound, which are currently unknown.

Pharmacokinetics

The compound’s lipophilicity (log po/w) is estimated to be around 224, suggesting it may have good membrane permeability .

Result of Action

As a thiazole derivative, it may have potential antimicrobial, antifungal, or anticancer effects . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For example, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s activity.

properties

IUPAC Name

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)12-5-8-13-7(6-18-8)9(14)16-4/h6H,5H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFPRZQFLHMIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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